5-(3-methoxyphenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole
Description
This compound belongs to the 1,2,4-oxadiazole family, a heterocyclic scaffold renowned for its versatility in medicinal chemistry and materials science. The core structure consists of a five-membered ring with two nitrogen atoms and one oxygen atom. At position 3 of the oxadiazole ring, a substituted furan moiety is present: specifically, a 5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl group. At position 5, a 3-methoxyphenyl group is attached, contributing electron-donating properties via the methoxy (-OCH₃) substituent.
Synthetic routes for analogous 1,2,4-oxadiazoles often involve cyclization reactions between amidoximes and carboxylic acid derivatives or multi-component reactions, as seen in and .
Properties
IUPAC Name |
5-(3-methoxyphenyl)-3-(5-phenyl-2-pyrrol-1-ylfuran-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-27-18-11-7-10-17(14-18)22-24-21(25-29-22)19-15-20(16-8-3-2-4-9-16)28-23(19)26-12-5-6-13-26/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNBWBVZBZAFGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=C(OC(=C3)C4=CC=CC=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3-Methoxyphenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by case studies and research findings.
- Molecular Formula : C23H17N3O3
- Molar Mass : 383.39938 g/mol
- CAS Number : [Not specified in search results]
Biological Activity Overview
The biological activities of oxadiazole derivatives have been widely studied due to their potential therapeutic applications. The specific compound in focus has shown promising results in various assays.
Antimicrobial Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- A study comparing various oxadiazoles demonstrated that certain derivatives were effective against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
- Table 1 summarizes the antimicrobial activity of selected oxadiazoles:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 16 µg/mL |
| Compound B | E. coli | 32 µg/mL |
| Compound C | S. aureus | 8 µg/mL |
Cytotoxicity Studies
Cytotoxicity is a critical parameter for evaluating the safety and efficacy of new compounds. The cytotoxic effects of this compound have been assessed using various cancer cell lines:
- In vitro tests revealed that this compound exhibited significant cytotoxic effects on human breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 2 presents the cytotoxicity data:
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 | 15.63 | Doxorubicin: 10.38 |
| MDA-MB-231 | 20.00 | Doxorubicin: 10.00 |
The mechanism behind the anticancer activity of oxadiazole derivatives often involves the induction of apoptosis in cancer cells. Flow cytometry assays have shown that treatment with these compounds leads to increased levels of pro-apoptotic factors such as p53 and caspase activation .
Case Studies
Several studies have specifically highlighted the biological activities of similar oxadiazole compounds:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
Comparison with Similar Compounds
Structural Analogs with Aromatic Substituent Variations
The substituent at position 5 of the oxadiazole ring significantly influences electronic and steric properties. Key analogs include:
Key Observations :
- Electron-donating groups (e.g., -OCH₃) may enhance solubility and metabolic stability, whereas electron-withdrawing groups (e.g., -F, -Cl, -NO₂) increase electrophilicity and binding affinity to hydrophobic targets .
- Substituent position : Ortho-substituted analogs (e.g., 2-chlorophenyl) introduce steric effects that may hinder rotational freedom or target binding compared to para-substituted derivatives .
Comparison with Heterocyclic Hybrids
Compounds combining 1,2,4-oxadiazoles with other heterocycles exhibit diverse pharmacological profiles:
Key Observations :
- Pyrazole-containing analogs demonstrate antimicrobial activity, suggesting that the target compound’s furan-pyrrole system could be explored for similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
